molecular formula C10H14BrN B12210784 [3-(2-Bromo-phenyl)-propyl]-methyl-amine CAS No. 886762-99-8

[3-(2-Bromo-phenyl)-propyl]-methyl-amine

Cat. No.: B12210784
CAS No.: 886762-99-8
M. Wt: 228.13 g/mol
InChI Key: SNVJCLCBOJCEBU-UHFFFAOYSA-N
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Description

[3-(2-Bromo-phenyl)-propyl]-methyl-amine is an organic compound with the molecular formula C10H14BrN. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propyl chain and a methylamine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Bromo-phenyl)-propyl]-methyl-amine typically involves the bromination of a phenylpropylamine precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

[3-(2-Bromo-phenyl)-propyl]-methyl-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Phenolic derivatives.

    Oxidation: Ketones or aldehydes.

    Reduction: Phenylpropylamine.

Scientific Research Applications

[3-(2-Bromo-phenyl)-propyl]-methyl-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(2-Bromo-phenyl)-propyl]-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, which enhances the binding affinity of the compound to its target. Additionally, the methylamine group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methylamine group in [3-(2-Bromo-phenyl)-propyl]-methyl-amine distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

886762-99-8

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

3-(2-bromophenyl)-N-methylpropan-1-amine

InChI

InChI=1S/C10H14BrN/c1-12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3

InChI Key

SNVJCLCBOJCEBU-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CC=CC=C1Br

Origin of Product

United States

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